molecular formula C10H11ClF3NO2 B1522857 2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride CAS No. 1251925-11-7

2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride

Cat. No.: B1522857
CAS No.: 1251925-11-7
M. Wt: 269.65 g/mol
InChI Key: HWFPOVOYVAUGMB-UHFFFAOYSA-N
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Description

“2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1251925-11-7 . It has a molecular weight of 269.65 . The IUPAC name for this compound is 2-[3-(trifluoromethyl)phenyl]alanine hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10F3NO2.ClH/c1-9(14,8(15)16)6-3-2-4-7(5-6)10(11,12)13;/h2-5H,14H2,1H3,(H,15,16);1H . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 191-192°C .

Scientific Research Applications

Metabolic Pathways and Detection

  • Urinary Metabolites of Halothane in Man : Investigates the urinary metabolites of halothane, identifying major metabolites and implying the presence of reactive intermediates, crucial for understanding halothane's metabolism and potential hepatotoxicity (Cohen et al., 1975).

Therapeutic Research Applications

  • A Phase II Study Targeting Amyloid-β with 3APS in Mild-to-Moderate Alzheimer Disease : Explores the use of 3-amino-1-propanesulfonic acid (3APS) in Alzheimer's disease, showing how it crosses the blood-brain barrier and impacts CSF Aβ42 levels, suggesting a potential therapeutic application (Aisen et al., 2006).

Toxicity and Safety Studies

  • Trifluoroacetic Acid: Three Times the Fluoride, Three Times the Toxicity? : Discusses the safety and lack of systemic toxicity of trifluoroacetic acid (TFAA) in a case of dermal exposure, highlighting important differences in presentation and treatment compared to other compounds (Sun & Corbett, 2017).

Environmental and Health Impact

  • Circulating Levels of Perfluoroalkyl Substances and Prevalent Diabetes in the Elderly : Investigates the relationship between perfluoroalkyl substances (PFAS) and diabetes, providing insights into the environmental and health impacts of such chemicals (Lind et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

Mechanism of Action

Target of Action

It is known to be a derivative of phenylalanine , which suggests that it may interact with biological systems in a similar manner to other phenylalanine derivatives.

Mode of Action

As a phenylalanine derivative , it may interact with the same receptors or enzymes as phenylalanine, potentially influencing protein synthesis or other biochemical processes.

Biochemical Pathways

Phenylalanine derivatives are known to play roles in various biochemical pathways, including protein synthesis and the production of other bioactive molecules .

Pharmacokinetics

It is known to be a solid at room temperature and is stable under normal temperatures and pressures .

Result of Action

As a phenylalanine derivative , it may have similar effects to other compounds in this class, which can include influencing protein synthesis and other cellular processes.

Action Environment

It is known to be stable under normal temperatures and pressures .

Biochemical Analysis

Biochemical Properties

2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with amino acid derivatives, influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the secretion of anabolic hormones and supply of fuel during exercise . These effects are mediated through its interaction with specific receptors and signaling molecules within the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, thereby affecting cellular function. The compound’s interaction with amino acid derivatives is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained modulation of cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects such as enhancing physical and mental performance . At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels within the cells . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The distribution pattern is critical for its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization can affect its activity and function, making it an important aspect of its biochemical analysis.

Properties

IUPAC Name

2-amino-2-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c1-9(14,8(15)16)6-3-2-4-7(5-6)10(11,12)13;/h2-5H,14H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFPOVOYVAUGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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